molecular formula C15H14BrNO2 B250511 5-Bromo-2-(2-phenylethoxy)benzamide

5-Bromo-2-(2-phenylethoxy)benzamide

Cat. No.: B250511
M. Wt: 320.18 g/mol
InChI Key: HJDJPTAEXGYFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-phenylethoxy)benzamide is a brominated benzamide derivative characterized by a phenylethoxy substituent at the 2-position and a bromine atom at the 5-position of the benzamide core. This compound is synthesized via nucleophilic substitution and amidation reactions, as exemplified in related benzamide derivatives (e.g., intermediates prepared from 5-bromo-2-methoxybenzoic acid and subsequent functionalization with phenylethoxy groups) .

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

5-bromo-2-(2-phenylethoxy)benzamide

InChI

InChI=1S/C15H14BrNO2/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18)

InChI Key

HJDJPTAEXGYFEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The introduction of electron-withdrawing groups (e.g., nitro in 3h ) reduces solubility but may enhance receptor binding affinity in certain contexts. Conversely, electron-donating groups (e.g., methoxy in 3j and 56 ) improve pharmacokinetic properties and potency, as seen in GPR35 agonists .
  • Positional Effects : Substituents at the para position (e.g., 4-methoxy in 56 ) generally exhibit higher biological activity compared to ortho or meta positions due to optimized steric and electronic interactions .

Antibacterial and Biofilm Inhibition

  • N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide : Demonstrates potent antibacterial activity against both planktonic and biofilm-forming bacteria, attributed to the dibromo-methoxybenzamide core and thiazole-thioether linkage .

GPR35 Receptor Agonism

  • N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) : Exhibits exceptional potency (EC50 = 0.059 μM) as a GPR35 agonist, driven by the para-methoxy group and tetrazole ring, which enhance receptor binding and metabolic stability .
  • Comparison to 5-Bromo-2-(2-phenylethoxy)benzamide : The phenylethoxy group in the target compound may offer similar lipophilicity but lacks the tetrazole moiety critical for high-affinity GPR35 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.